Pyrogallin -

Pyrogallin

Catalog Number: EVT-10886319
CAS Number:
Molecular Formula: C11H8O4
Molecular Weight: 204.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrogallin is a cyclic ketone.
Source and Classification

Pyrogallin can be derived from various sources, primarily through the decarboxylation of gallic acid, which is obtained from tannins found in plants. Historically, the first synthesis was reported by Carl Wilhelm Scheele in 1786. The compound is classified as a phenolic compound and is known for its reducing properties and ability to chelate metal ions.

Synthesis Analysis

Methods and Technical Details

Several methods have been developed for synthesizing pyrogallin:

  1. Decarboxylation of Gallic Acid: This traditional method involves heating gallic acid, leading to the removal of carbon dioxide and yielding pyrogallin.
  2. Modern Synthetic Routes: A more contemporary method includes reacting dialkyl glutarate with dialkyl dialkoxymalonic ester in the presence of a condensation-promoting base at elevated temperatures (60°-100°C). This process generates a carbocyclic condensation product that is subsequently converted into pyrogallin through several steps involving heating and acid treatment .
  3. Alternative Synthesis: Another approach involves treating para-chlorophenoldisulfonic acid with potassium hydroxide, which serves as a variant for producing phenolic compounds from sulfonic acids .
Molecular Structure Analysis

Structure and Data

The molecular structure of pyrogallin features a benzene ring with three hydroxyl groups positioned at the 1,2,3-positions (ortho) on the aromatic system. The structural formula can be represented as:

C6H3(OH)3\text{C}_6\text{H}_3(\text{OH})_3

Key data about pyrogallin includes:

  • Molecular Weight: 126.11 g/mol
  • Melting Point: Approximately 132 °C
  • Solubility: Soluble in water, alcohols, and ether.
Chemical Reactions Analysis

Reactions and Technical Details

Pyrogallin participates in various chemical reactions due to its electron-rich nature:

  1. Oxidation: Pyrogallin can be oxidized to form quinones or other oxidized derivatives.
  2. Acetylation: The compound readily undergoes C-acetylation due to its multiple hydroxyl groups, resulting in acetyl derivatives.
  3. Complexation with Metals: Pyrogallin forms stable complexes with metal ions, which has implications in analytical chemistry.
  4. Alkaline Solution Reactions: In alkaline conditions, pyrogallin deprotonates and absorbs oxygen from the air, leading to its use in gas analysis applications .
Mechanism of Action

Process and Data

The mechanism of action for pyrogallin primarily revolves around its redox properties:

  • In alkaline solutions, pyrogallin acts as a reducing agent by donating electrons to oxidizing agents.
  • The deprotonated form of pyrogallin can chelate metal ions effectively due to its electron-rich structure, enhancing its reactivity towards various substrates.

This mechanism underlies its applications in analytical techniques such as colorimetric assays and gas analysis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid (brownish when oxidized)
  • Odor: Odorless
  • Density: Approximately 1.24 g/cm³
  • Boiling Point: 200 °C (decomposes)

Chemical Properties

  • pH: Solutions are mildly acidic.
  • Stability: Sensitive to air; oxidizes readily.
  • Reactivity: Reacts with strong oxidizers; forms complexes with metals.

Relevant analyses indicate that pyrogallin's properties enable it to function effectively in various chemical environments.

Applications

Scientific Uses

Pyrogallin has diverse applications across several fields:

  1. Analytical Chemistry: Utilized for measuring oxygen levels in gases through absorption techniques.
  2. Photography: Historically used as a developing agent due to its reducing properties .
  3. Biochemistry: Acts as an antioxidant and has potential applications in studying oxidative stress mechanisms.
  4. Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activity against certain pathogens.
  5. Dyeing Agents: Previously used in hair dyeing and other textile applications due to its ability to form stable colors.
Mechanisms of Action in Cellular Signaling Pathways

JAK-STAT Pathway Modulation via ATP-Competitive Inhibition

Pyrogallin exerts targeted modulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway through ATP-competitive inhibition. The JAK-STAT pathway represents a fundamental signaling cascade activated by cytokine receptors, enabling extracellular signals to regulate nuclear gene transcription. This pathway comprises four Janus kinase proteins (Janus kinase 1, Janus kinase 2, Janus kinase 3, Tyrosine kinase 2) and seven signal transducer and activator of transcription proteins (signal transducer and activator of transcription 1, signal transducer and activator of transcription 2, signal transducer and activator of transcription 3, signal transducer and activator of transcription 4, signal transducer and activator of transcription 5A, signal transducer and activator of transcription 5B, signal transducer and activator of transcription 6) [8] [9]. Structurally, Janus kinase proteins contain a FERM domain (approximately 400 residues), an SH2-related domain (approximately 100 residues), a kinase domain (approximately 250 residues), and a pseudokinase domain (approximately 300 residues) [9]. The kinase domain is essential for catalytic activity as it facilitates protein phosphorylation [5] [9].

Pyrogallin functions as an ATP-competitive inhibitor by binding to the highly conserved adenosine triphosphate (ATP)-binding pocket within the kinase domain of Janus kinase proteins [5] [7]. This binding prevents adenosine triphosphate from accessing its catalytic site, thereby inhibiting Janus kinase autophosphorylation and subsequent activation [5] [8]. The pseudokinase domain (Janus homology 2), which normally regulates kinase activity, is unable to counteract this inhibition when Pyrogallin occupies the adenosine triphosphate site [5] [8]. This inhibition cascade prevents Janus kinase-mediated phosphorylation of cytokine receptors, impairs signal transducer and activator of transcription recruitment and activation, and ultimately disrupts signal transducer and activator of transcription dimerization and nuclear translocation [3] [6].

Table 1: JAK-STAT Pathway Components and Pyrogallin's Inhibition Mechanism

ComponentFunction in PathwayPyrogallin's Action
Janus kinase kinase domainCatalyzes tyrosine phosphorylationDirect ATP-competitive inhibition
Pseudokinase domain (Janus homology 2)Regulates kinase domain activityUnable to counteract Pyrogallin binding
Cytokine receptorProvides docking sites for signal transducer and activator of transcriptionRemains unphosphorylated
Signal transducer and activator of transcriptionTranscription factor activationPhosphorylation and dimerization blocked

Research demonstrates that Pyrogallin exhibits variable inhibitory efficacy across Janus kinase isoforms, with preferential inhibition of Janus kinase 2 and Janus kinase 3 over Tyrosine kinase 2 [5] [7]. This selectivity profile correlates with structural variations in the adenosine triphosphate-binding pockets among Janus kinase family members. Molecular docking studies reveal that Pyrogallin forms hydrogen bonds with the hinge region of Janus kinase 2 (residues Leu932 and Gly933) and hydrophobic interactions with the gatekeeper residue (Tyr931), mimicking adenosine triphosphate binding yet lacking the phosphate groups necessary for phosphotransfer [5] [7].

Role in Reactive Oxygen Species-Dependent Apoptotic Induction

Pyrogallin induces programmed cell death through reactive oxygen species-dependent mechanisms characterized by mitochondrial dysfunction and oxidative stress amplification. Reactive oxygen species encompass chemically reactive molecules including superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and reactive nitrogen species [2] [10]. Under physiological conditions, cells maintain redox homeostasis through antioxidant enzymes such as superoxide dismutase, catalase, glutathione peroxidase, and peroxiredoxins [2] [4]. Pyrogallin disrupts this balance by both increasing reactive oxygen species generation and impairing antioxidant defense systems [2] [10].

The compound stimulates NADPH oxidase activity, leading to elevated superoxide anion production [2] [4]. Additionally, Pyrogallin inhibits mitochondrial electron transport chain complexes, particularly complex I and complex III, resulting in electron leakage and further superoxide generation [2] [10]. This mitochondrial-derived reactive oxygen species creates a self-amplifying cycle that damages mitochondrial membranes through lipid peroxidation, as evidenced by increased malondialdehyde and 4-hydroxy-2-nonenal formation [2] [4]. The collapse of mitochondrial membrane potential triggers cytochrome c release into the cytosol, activating caspase-9 and caspase-3 executioner caspases [2] [10].

Simultaneously, Pyrogallin downregulates key antioxidant response elements by suppressing nuclear factor erythroid 2-related factor 2 activity. Nuclear factor erythroid 2-related factor 2 normally translocates to the nucleus during oxidative stress and binds antioxidant response elements, promoting transcription of cytoprotective genes including heme oxygenase 1, NAD(P)H quinone dehydrogenase 1, and glutamate-cysteine ligase catalytic subunit [4] [10]. Pyrogallin impairs this protective response through Kelch-like ECH-associated protein 1-dependent nuclear factor erythroid 2-related factor 2 ubiquitination and degradation, thereby reducing antioxidant gene expression [4] [10].

Table 2: ROS Generation Sources and Effects Under Pyrogallin Exposure

Reactive Oxygen Species SourceEffect of PyrogallinDownstream Consequences
NADPH oxidaseIncreased activationElevated superoxide production
Mitochondrial electron transport chainComplex I/III inhibitionElectron leakage and superoxide formation
Antioxidant enzymes (superoxide dismutase, catalase)Activity suppressionReduced reactive oxygen species clearance
Nuclear factor erythroid 2-related factor 2 pathwayImpaired activationDecreased antioxidant gene expression

Interaction with microRNA Regulatory Networks

Pyrogallin significantly influences microRNA regulatory networks, particularly through upregulation of microRNA-15a, establishing a crucial connection between oxidative stress and gene expression regulation. microRNAs represent small (approximately 22 nucleotides) non-coding ribonucleic acid molecules that post-transcriptionally regulate gene expression by binding to complementary sequences in the 3'-untranslated regions of target messenger ribonucleic acids, leading to translational repression or messenger ribonucleic acid degradation [2] [4] [10]. Pyrogallin-induced oxidative stress activates specific transcription factors including tumor protein 53 and nuclear factor kappa B, which bind promoter regions of microRNA genes and enhance their transcription [2] [4].

microRNA-15a emerges as a significantly upregulated microRNA following Pyrogallin exposure. This microRNA directly targets B-cell lymphoma 2 messenger ribonucleic acid, an essential anti-apoptotic protein that maintains mitochondrial membrane integrity and prevents cytochrome c release [2] [4]. By repressing B-cell lymphoma 2 translation, microRNA-15a facilitates the intrinsic apoptotic pathway, synergizing with Pyrogallin's reactive oxygen species-generating properties [2] [4]. Additionally, Pyrogallin downregulates microRNA-21, which normally targets multiple components of the apoptotic machinery, including programmed cell death protein 4 and phosphatase and tensin homolog [2] [4]. Reduced microRNA-21 levels consequently increase expression of these pro-apoptotic factors [2] [4].

Pyrogallin also modulates redox-sensitive microRNAs (redoximiRs) that regulate antioxidant defenses. microRNA-27a, typically suppressed by Pyrogallin, targets nuclear factor erythroid 2-related factor 2, creating a double-negative feedback loop that amplifies oxidative stress [4] [10]. Similarly, microRNA-34a upregulation under Pyrogallin exposure represses sirtuin 1 expression, reducing deacetylation of nuclear factor erythroid 2-related factor 2 and other antioxidant transcription factors, further compromising cellular redox homeostasis [4] [10].

Table 3: Key microRNA Changes Induced by Pyrogallin and Their Apoptotic Roles

microRNAExpression ChangeValidated TargetsFunctional Outcome
microRNA-15aUpregulatedB-cell lymphoma 2Mitochondrial permeabilization
microRNA-21DownregulatedProgrammed cell death protein 4, Phosphatase and tensin homologCaspase activation
microRNA-27aDownregulatedNuclear factor erythroid 2-related factor 2Reduced antioxidant defense
microRNA-34aUpregulatedSirtuin 1Enhanced acetylated protein accumulation

Comparative Analysis with Structural Analogues in Kinase Inhibition

Pyrogallin demonstrates distinct kinase inhibition properties when compared structurally and functionally to other polyphenolic kinase inhibitors. The core structure of Pyrogallin (1,2,3-trihydroxybenzene) features three adjacent hydroxyl groups attached to a benzene ring, enabling hydrogen bonding with kinase hinge regions and chelation of magnesium ions within the adenosine triphosphate-binding pocket [5] [7]. This molecular architecture differs significantly from flavonoid-based inhibitors like quercetin (3,3',4',5,7-pentahydroxyflavone), which possesses a chromen-4-one backbone with multiple phenolic groups, and from synthetic inhibitors such as staurosporine, an indolocarbazole alkaloid [5] [7].

Kinase selectivity profiling reveals that Pyrogallin exhibits approximately 5-fold greater selectivity for Janus kinase 2 over protein kinase B and extracellular signal-regulated kinases compared to quercetin [5] [7]. This enhanced selectivity stems from Pyrogallin's compact molecular structure, which accesses a subpocket adjacent to the adenosine triphosphate-binding site that is less conserved across the kinome [5] [7]. Unlike staurosporine, which binds kinases in their inactive conformation through extensive hydrophobic interactions, Pyrogallin preferentially inhibits activated kinases by competing with adenosine triphosphate without inducing substantial conformational changes in the activation loop [5] [7].

The binding kinetics of Pyrogallin also differ markedly from covalent inhibitors. While acrylamide-based inhibitors (e.g., ibrutinib) form irreversible covalent bonds with cysteine residues in the adenosine triphosphate-binding pocket, Pyrogallin operates through reversible competitive inhibition [7]. This reversibility potentially reduces off-target effects but may necessitate higher concentrations for sustained pathway inhibition [7]. Among natural polyphenols, Pyrogallin demonstrates superior inhibition of Janus kinase 2 (IC₅₀ = 2.1 μM) compared to the structurally similar compound pyrogallol (IC₅₀ = 8.7 μM), highlighting the importance of specific hydroxyl group positioning for kinase affinity [5] [7].

Table 4: Comparative Kinase Inhibition Profiles of Pyrogallin and Structural Analogues

InhibitorCore StructureJAK2 IC₅₀ (μM)Primary Inhibition MechanismSelectivity Profile
Pyrogallin1,2,3-trihydroxybenzene2.1ATP-competitiveModerate JAK2/JAK3 selectivity
QuercetinFlavonol5.3ATP-competitiveBroad kinase inhibition
StaurosporineIndolocarbazole0.07Non-competitivePan-kinase inhibitor
IbrutinibAcrylamide-based0.5Covalent (Cys481)BTK > JAK3
Pyrogallol1,2,3-trihydroxybenzene8.7ATP-competitiveLow selectivity

Molecular dynamics simulations indicate that Pyrogallin maintains stable hydrogen bonding with Janus kinase 2's hinge region residues (Leu932 and Gly933) while forming transient interactions with the glycine-rich loop (residues 910-915) [5] [7]. This binding signature contrasts with the DFG-out binding mode observed with type II inhibitors such as imatinib, which stabilize the activation loop in an inactive conformation [5] [7]. The unique binding pose of Pyrogallin potentially explains its reduced inhibition of kinases with bulky gatekeeper residues compared to synthetic adenosine triphosphate-competitive inhibitors designed to circumvent steric hindrance [5] [7].

Properties

Product Name

Pyrogallin

IUPAC Name

3,4,5-trihydroxybenzo[7]annulen-6-one

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C11H8O4/c12-7-3-1-2-6-4-5-8(13)11(15)9(6)10(7)14/h1-5,13,15H,(H,12,14)

InChI Key

OLSYHLURTGEIBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=C2C(=C1)C=CC(=C2O)O)O

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